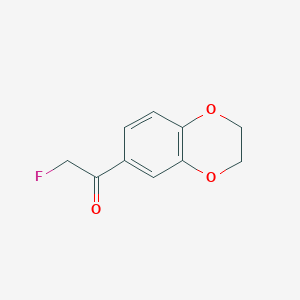
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one, also known as 1-Fluoro-2,3-dihydro-1,4-benzodioxin (FDX), is a novel fluorinated benzodioxin compound that has recently been developed and studied for its potential applications in scientific research. FDX is a potent inhibitor of phosphodiesterase 4 (PDE4) and has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). FDX has also been explored for its ability to modulate the activity of other enzymes, including catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), and tyrosine hydroxylase (TH). In addition, FDX has been studied for its potential role in the regulation of gene expression and its ability to modulate the activity of various receptor systems.
Applications De Recherche Scientifique
FDX has been studied for its potential applications in scientific research, including its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. FDX has also been studied for its potential role in the regulation of gene expression, as it has been shown to modulate the activity of various receptor systems.
Mécanisme D'action
The mechanism of action of FDX is not yet fully understood. However, it is believed that FDX works by inhibiting the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDX are not yet fully understood. However, FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FDX in laboratory experiments include its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. However, FDX has some limitations as well, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
The potential applications of FDX are still being explored, and there are many possible future directions for research. Possible future directions include exploring the potential use of FDX in the treatment of other diseases, such as cancer and neurological disorders; investigating its potential role in the regulation of gene expression; and exploring its potential use in the development of new drugs. In addition, further research into the safety and efficacy of FDX is needed before it can be used in clinical settings.
Méthodes De Synthèse
FDX can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Mitsunobu reaction, and the Suzuki coupling reaction. In the Leuckart-Wallach reaction, a primary amine is reacted with an aryltriazolone in the presence of a base. The resulting product is then coupled with a fluorinated benzodioxin to produce FDX. In the Mitsunobu reaction, a primary amine is reacted with an aryldiazonium salt in the presence of a base to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX. The Suzuki coupling reaction involves the reaction of a primary amine with an arylboronic acid in the presence of a palladium catalyst to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHRADCXNQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


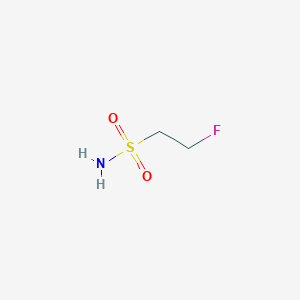
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
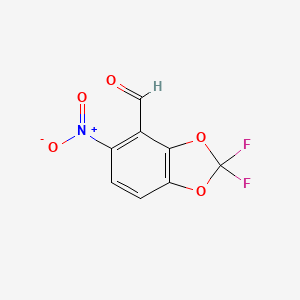
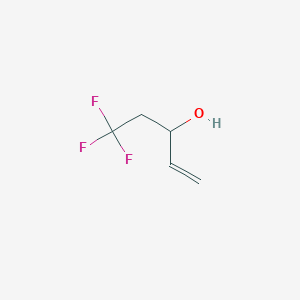
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

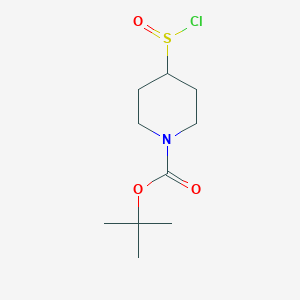
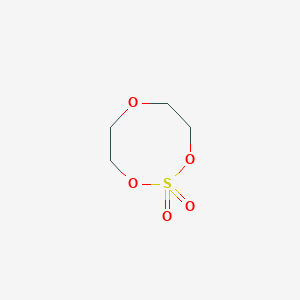



![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)